molecular formula C19H16N4 B5791486 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5791486
M. Wt: 300.4 g/mol
InChI Key: QKZUXQNNTSYVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. MPP belongs to the pyrazolo[1,5-a]pyrimidine family and has a molecular formula of C19H16N4. In

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This results in the disruption of the kinase's function and downstream signaling pathways. The inhibition of CDK2 and CDK5 by 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, the inhibition of GSK-3β by 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to exhibit various biochemical and physiological effects. In cancer cells, 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neuronal cells, 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to improve synaptic plasticity and memory function. In diabetic animal models, 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to improve glucose metabolism and insulin sensitivity, leading to the potential treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potent inhibitory activity against various kinases, making it a valuable tool for studying kinase signaling pathways. Additionally, 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to exhibit low toxicity in animal models, making it a safer alternative to other kinase inhibitors. However, the limitations of using 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments include its limited solubility in water and its potential off-target effects.

Future Directions

There are various future directions for the research of 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One potential direction is the development of 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine derivatives with improved solubility and selectivity for specific kinases. Additionally, the combination of 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine with other therapeutic agents may enhance its efficacy in the treatment of various diseases. Furthermore, the investigation of 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine's potential role in other signaling pathways may lead to the discovery of new therapeutic targets.

Synthesis Methods

The synthesis of 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves a multistep process that has been described in various research articles. One of the most commonly used methods involves the reaction of 4-methylbenzaldehyde, phenylhydrazine, and ethyl acetoacetate in the presence of a catalytic amount of piperidine. The resulting product is then subjected to cyclization with ammonium acetate to obtain 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine.

Scientific Research Applications

2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent inhibitory activity against various kinases, including CDK2, CDK5, and GSK-3β. These kinases play a crucial role in the regulation of cell cycle progression, neuronal function, and glycogen synthesis, respectively. Therefore, 2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c1-13-7-9-15(10-8-13)17-12-19-21-16(11-18(20)23(19)22-17)14-5-3-2-4-6-14/h2-12H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZUXQNNTSYVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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